Benzaldehyde, 4-dodecyl-

Catalog No.
S8791756
CAS No.
M.F
C19H30O
M. Wt
274.4 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzaldehyde, 4-dodecyl-

Product Name

Benzaldehyde, 4-dodecyl-

IUPAC Name

4-dodecylbenzaldehyde

Molecular Formula

C19H30O

Molecular Weight

274.4 g/mol

InChI

InChI=1S/C19H30O/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-15-19(17-20)16-14-18/h13-17H,2-12H2,1H3

InChI Key

PZIXYZBTJGLLKF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)C=O

Benzaldehyde, 4-dodecyl- is an aromatic aldehyde characterized by the presence of a dodecyl group attached to the benzene ring at the para position relative to the aldehyde functional group. Its chemical formula is C19H30OC_{19}H_{30}O and it has a molecular weight of approximately 290.44 g/mol. This compound is notable for its unique structure, which combines the properties of both an aldehyde and a long-chain alkyl group, making it hydrophobic while also retaining some polar characteristics due to the aldehyde group.

Typical of aldehydes, including:

  • Oxidation: It can be oxidized to form the corresponding carboxylic acid, dodecylbenzoic acid.
  • Condensation Reactions: It can undergo condensation with alcohols to form acetals or with amines to form imines.
  • Reduction: Reduction reactions can convert it into benzyl alcohol or dodecylbenzyl alcohol.

These reactions are influenced by the presence of the long dodecyl chain, which can affect reaction rates and mechanisms due to steric hindrance and hydrophobic interactions .

Benzaldehyde, 4-dodecyl- can be synthesized through several methods:

  • Alkylation of Benzaldehyde: A common method involves the alkylation of benzaldehyde with dodecyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate.
  • Friedel-Crafts Acylation: Another approach could involve Friedel-Crafts acylation using dodecanoyl chloride and aluminum chloride as a catalyst to introduce the dodecyl group onto the aromatic ring.

These synthesis methods take advantage of traditional organic reactions to incorporate long-chain alkyl groups into aromatic systems .

Benzaldehyde, 4-dodecyl- has several applications:

  • Fragrance Industry: Due to its pleasant almond-like odor, it is used in perfumery and flavoring.
  • Surfactants: The compound can be utilized in the formulation of surfactants due to its amphiphilic nature.
  • Chemical Intermediates: It serves as an intermediate in organic synthesis for producing other chemicals and pharmaceuticals.

The unique properties conferred by the dodecyl chain make it particularly useful in formulations requiring hydrophobic characteristics .

Studies on benzaldehyde derivatives have indicated that they can interact with biological membranes and proteins due to their amphiphilic nature. The long hydrophobic chain may facilitate interactions with lipid bilayers, affecting membrane fluidity and permeability. Further research is needed to elucidate specific interaction mechanisms for benzaldehyde, 4-dodecyl- in biological systems .

Benzaldehyde, 4-dodecyl- shares similarities with other alkyl-substituted benzaldehydes. Here are some comparable compounds:

Compound NameStructure TypeKey Features
BenzaldehydeSimple aromatic aldehydeBasic structure without alkyl substitution
Benzaldehyde, 5-dodecyl-2-hydroxyHydroxy-substitutedContains a hydroxyl group at a different position
Benzaldehyde, decyloxyEther derivativeFeatures an ether linkage instead of an aldehyde
DodecanalAliphatic aldehydeStraight-chain aldehyde without aromaticity

Uniqueness

Benzaldehyde, 4-dodecyl- is unique among these compounds due to its combination of an aromatic system with a long hydrophobic chain at the para position relative to the aldehyde group. This structural arrangement enhances its potential applications in surfactants and fragrances while influencing its chemical reactivity differently than simpler or more substituted derivatives .

XLogP3

7.3

Hydrogen Bond Acceptor Count

1

Exact Mass

274.229665576 g/mol

Monoisotopic Mass

274.229665576 g/mol

Heavy Atom Count

20

Dates

Modify: 2023-11-21

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